molecular formula C7H7BrN2O2 B14789779 2,5-Diamino-4-bromobenzoic acid

2,5-Diamino-4-bromobenzoic acid

Cat. No.: B14789779
M. Wt: 231.05 g/mol
InChI Key: WVDQBAMUDUWOGY-UHFFFAOYSA-N
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Description

2,5-Diamino-4-bromobenzoic acid is a halogenated aromatic compound featuring a benzoic acid backbone substituted with amino groups at positions 2 and 5 and a bromine atom at position 2. This structure confers unique chemical properties, such as enhanced solubility in polar solvents due to the hydrophilic amino and carboxylic acid groups, and reactivity influenced by the electron-withdrawing bromine atom.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2,5-diamino-4-bromobenzoic acid

InChI

InChI=1S/C7H7BrN2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,9-10H2,(H,11,12)

InChI Key

WVDQBAMUDUWOGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)Br)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-4-bromobenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 2,5-diaminobenzoic acid. The reaction is carried out by treating 2,5-diaminobenzoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction yields 2,5-Diamino-4-bromobenzoic acid as the final product.

Industrial Production Methods

Industrial production of 2,5-Diamino-4-bromobenzoic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4-bromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miya

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Key Properties/Applications
2,5-Diamino-4-bromobenzoic acid -NH₂ (2,5), -Br (4) -COOH, -NH₂ Potential intermediate for drug synthesis (hypothesized)
5-Bromo-2,4-difluorobenzoic acid -F (2,4), -Br (5) -COOH Agrochemical/pharmaceutical intermediate; 93–99% synthesis purity
4-Bromobenzoic acid -Br (4) -COOH Industrial intermediate; generic safety protocols
2-Aminobenzamide derivatives -NH₂ (2), -CONH₂ -CONH₂ Enzyme inhibitors, glycobiology tools

Key Comparisons

Substituent Effects on Reactivity and Solubility The amino groups in 2,5-diamino-4-bromobenzoic acid enhance its polarity and hydrogen-bonding capacity compared to non-aminated analogs like 4-bromobenzoic acid. This increases its solubility in aqueous media, making it more suitable for biological applications. Halogen positioning: The bromine in 2,5-diamino-4-bromobenzoic acid (position 4) and 5-bromo-2,4-difluorobenzoic acid (position 5) influences electronic effects. Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing further substitution reactions to specific sites .

Synthesis Efficiency 5-Bromo-2,4-difluorobenzoic acid is synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid, achieving 93–99% purity . In contrast, the synthesis of 2,5-diamino-4-bromobenzoic acid likely requires sequential amination and bromination steps, which may reduce yield due to steric hindrance from the amino groups. 4-Bromobenzoic acid is commercially produced via direct bromination of benzoic acid, a simpler process owing to fewer substituents .

Applications Pharmaceuticals: 2-Aminobenzamide derivatives are used in glycosylation studies and enzyme inhibition . The dual amino groups in 2,5-diamino-4-bromobenzoic acid could expand its utility in chelating metal ions or forming stable salts. Agrochemicals: Brominated benzoic acids like 5-bromo-2,4-difluorobenzoic acid serve as intermediates for herbicides . The amino groups in the target compound may limit its agrochemical use due to higher toxicity risks.

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